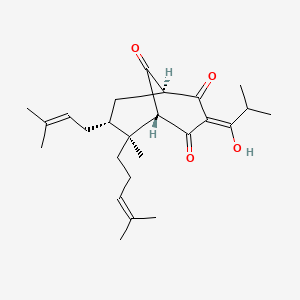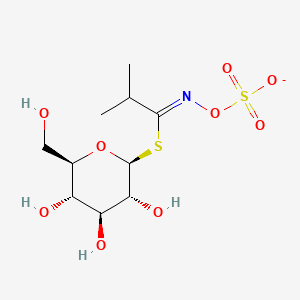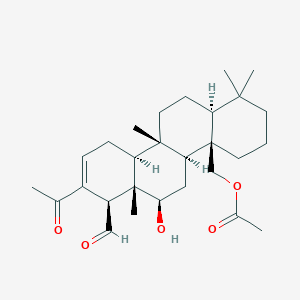![molecular formula C59H47Cl2N7O18 B1257806 (1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid CAS No. 114894-40-5](/img/structure/B1257806.png)
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid, also known by its chemical name as a compound with the molecular formula C59H47Cl2N7O18 and a molecular weight of 1212.9 g/mol, is a significant compound in the field of glycoscience. It is a type of aglycon, which is a non-sugar compound that remains after the glycosyl group is removed from a glycoside. Aglycons are crucial in various biological activities and have diverse applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid involves complex chemical reactions. One common method includes the use of glycosyl donors and acceptors in glycosylation reactions. For instance, trichloroacetyloxazolines can serve as reactive glycosyl donors in the synthesis of oligosaccharides . The reaction conditions typically involve the use of promoters, solvents, and acceptors to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methodologies such as “glycorandomization,” which enables the preparation of glycoside libraries and the development of optimized glycoside antibiotics . This method is advantageous as it allows for the production of novel glycoside compounds with improved pharmacokinetic properties.
化学反応の分析
Types of Reactions
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, glycosylation reactions can produce glycosides with different glycosyl moieties, which can significantly alter the biological activity of the compound .
科学的研究の応用
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycosides and other complex molecules.
Biology: It plays a role in studying the biological activity of glycosides and their aglycons.
Medicine: It is involved in the development of glycodrugs, which are drugs that contain glycosidic residues to improve pharmacokinetic properties.
Industry: It is used in the production of glycoside antibiotics and other pharmaceutical compounds.
作用機序
The mechanism of action of (1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, glycosylation of aglycons can enhance their water solubility and influence their pharmacokinetic properties, such as circulation and elimination in the body . This modification can also affect the compound’s ability to enter cells and interact with cellular components.
類似化合物との比較
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid can be compared with other similar compounds, such as:
Vancomycin Aglycon: Used in the synthesis of glycopeptide antibiotics.
Flavonoid Aglycons: Used in the synthesis of flavonoid glycosides, which have diverse bioactivities.
Silybin Aglycon: Known for its hepatoprotective activity.
These compounds share similarities in their glycosylation processes and biological activities but differ in their specific applications and effects.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in the development of new drugs and other pharmaceutical compounds.
特性
CAS番号 |
114894-40-5 |
|---|---|
分子式 |
C59H47Cl2N7O18 |
分子量 |
1212.9 g/mol |
IUPAC名 |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C59H47Cl2N7O18/c1-62-45-24-5-10-36(71)40(15-24)85-29-20-32(44(61)38(73)21-29)48-57(80)65-47-26-16-41(84-28-7-2-22(3-8-28)12-34(53(76)66-48)63-54(45)77)52(75)42(17-26)86-39-11-6-25(14-33(39)60)51(74)50-58(81)67-49(59(82)83)31-18-27(69)19-37(72)43(31)30-13-23(4-9-35(30)70)46(55(78)68-50)64-56(47)79/h2-11,13-21,34,45-51,62,69-75H,12H2,1H3,(H,63,77)(H,64,79)(H,65,80)(H,66,76)(H,67,81)(H,68,78)(H,82,83)/t34-,45+,46-,47-,48+,49+,50+,51-/m1/s1 |
InChIキー |
NJSQQTVUEOPLNL-IQLTVJBGSA-N |
SMILES |
CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(CC(C(=O)N4)NC1=O)C=C2 |
異性体SMILES |
CN[C@@H]1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)[C@H]4C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(C[C@H](C(=O)N4)NC1=O)C=C2 |
正規SMILES |
CNC1C2=CC(=C(C=C2)O)OC3=CC(=C(C(=C3)O)Cl)C4C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=CC=C(CC(C(=O)N4)NC1=O)C=C2 |
同義語 |
A 40926 aglycone A40926 aglycone demannosyl-A40926 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[6-[[(8R,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione](/img/structure/B1257726.png)



![N-[(3S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B1257733.png)







